molecular formula C13H18N+ B1261702 (-)-Selegiline(1+)

(-)-Selegiline(1+)

Katalognummer: B1261702
Molekulargewicht: 188.29 g/mol
InChI-Schlüssel: MEZLKOACVSPNER-GFCCVEGCSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-selegiline(1+) is a selegiline(1+). It is a conjugate acid of a (-)-selegiline.

Wissenschaftliche Forschungsanwendungen

Nanotechnology in Parkinson’s Disease

Selegiline, primarily used as a monoamine oxidase B (MAO-B) inhibitor in treating Parkinson’s disease, has seen innovative applications in nanotechnology. Researchers developed a selegiline-loaded nanoemulsion for direct nose-to-brain delivery, significantly improving its bioavailability and efficacy in Parkinson’s disease management. This approach also showed promising results in behavioral studies involving Parkinson’s disease-induced rats (Kumar, Ali, & Baboota, 2016).

Neuroprotective Effects in Cerebral Ischemia

Selegiline has been identified as having neuroprotective properties, particularly in cases of cerebral ischemia. A study combining selegiline with enriched-environment housing found it to attenuate spatial learning deficits in rats following cerebral ischemia, without affecting infarct size (Puurunen, Jolkkonen, Sirviö, Haapalinna, & Sivenius, 2001). Another study highlighted its role in enhancing Notch-Jagged signaling in astrocytes, thus potentially preserving the capillary network post-ischemia (Nardai et al., 2015).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of selegiline have been extensively studied. It undergoes complex metabolic pathways producing various metabolites like methamphetamine and amphetamine, influencing its pharmacological activity. Understanding these processes is crucial for optimizing its clinical use and managing potential interactions with other drugs (Kalasz et al., 2014).

Stroke Recovery Enhancement

Research has shown that selegiline may facilitate recovery after stroke. A study on human patients with cerebral infarction found that selegiline enhanced recovery, as evidenced by improvements in the Scandinavian Stroke Scale, Barthel Index, and Fugl-Meyer Scale (Sivenius et al., 2001).

Drug Interactions and Safety

The safety and interaction of selegiline with other drugs, such as its effect on the metabolism of bupropion, have been a focus of research. Studies have examined how selegiline can inactivate certain enzymes, impacting the metabolism of co-administered drugs (Sridar, Kenaan, & Hollenberg, 2012).

Impact on Non-Motor Symptoms in Parkinson’s Disease

Selegiline has shown promise in addressing non-motor symptoms like depression and anxiety in Parkinson’s disease. A study on CD157/BST1 knockout mice, a model for Parkinson’s disease-related genetic mutations, demonstrated that selegiline has antidepressant-like effects, suggesting its utility in treating depressive symptoms in Parkinson’s patients (Kasai et al., 2017).

Eigenschaften

Molekularformel

C13H18N+

Molekulargewicht

188.29 g/mol

IUPAC-Name

methyl-[(2R)-1-phenylpropan-2-yl]-prop-2-ynylazanium

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/p+1/t12-/m1/s1

InChI-Schlüssel

MEZLKOACVSPNER-GFCCVEGCSA-O

Isomerische SMILES

C[C@H](CC1=CC=CC=C1)[NH+](C)CC#C

Kanonische SMILES

CC(CC1=CC=CC=C1)[NH+](C)CC#C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Selegiline(1+)
Reactant of Route 2
(-)-Selegiline(1+)
Reactant of Route 3
(-)-Selegiline(1+)
Reactant of Route 4
Reactant of Route 4
(-)-Selegiline(1+)
Reactant of Route 5
Reactant of Route 5
(-)-Selegiline(1+)
Reactant of Route 6
Reactant of Route 6
(-)-Selegiline(1+)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.